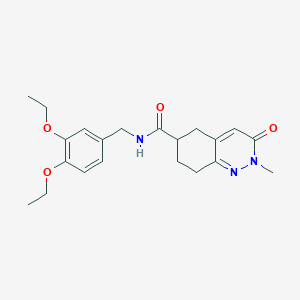

N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

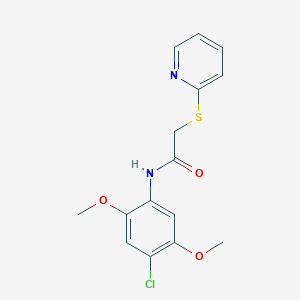

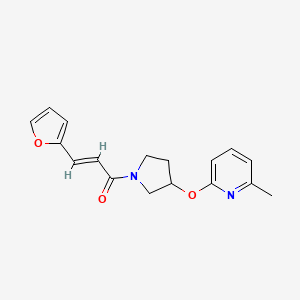

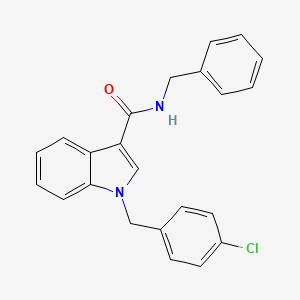

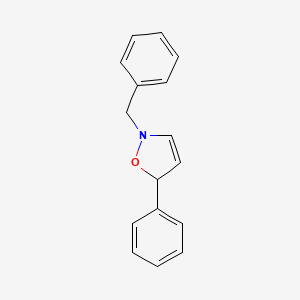

The compound “N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide” is a complex organic molecule. It contains a cinnoline core, which is a nitrogen-containing heterocycle . The molecule also has a carboxamide group (-CONH2), which is a common functional group in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cinnoline ring, along with the various substituents mentioned in the name of the compound. The presence of nitrogen in the cinnoline ring would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

Metabolic and Disposition Studies

19F-Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used in drug discovery programs, including the study of N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, to support the selection of candidates for further development. This technique helps in understanding the metabolic fate and excretion balance of compounds, which is crucial in the development of effective pharmaceuticals (Monteagudo et al., 2007).

Synthesis and Systemic Exposure Improvement

The synthesis of derivatives related to this compound, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, aims to improve systemic exposure in animal models. This kind of research is fundamental in drug development for enhancing the efficacy and bioavailability of pharmaceutical compounds (Owton et al., 1995).

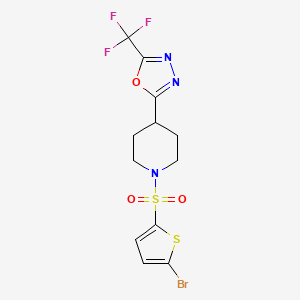

Inhibitory Activities

Derivatives of this compound have been found to inhibit specific protein kinases, which are crucial in the development of targeted therapies for various diseases. For instance, 4-hydroxycinnamamide derivatives show inhibitory effects on tyrosine-specific protein kinase activity, demonstrating potential therapeutic applications in oncology and other areas (Shiraishi et al., 1987).

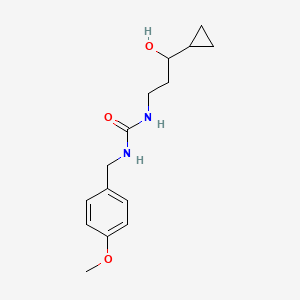

Capsaicin Derivatives and Pain Research

Capsaicin derivatives, modified from compounds such as N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide, are used in pain research. These derivatives can serve as valuable tools in studying heat-sensitive transduction channels in nociceptive neurons, contributing to our understanding of pain physiology and the development of pain management therapies (Gilbert et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3,4-diethoxyphenyl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-4-27-18-9-6-14(10-19(18)28-5-2)13-22-21(26)15-7-8-17-16(11-15)12-20(25)24(3)23-17/h6,9-10,12,15H,4-5,7-8,11,13H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOULIFKFBAOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2878835.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)

![N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2878841.png)